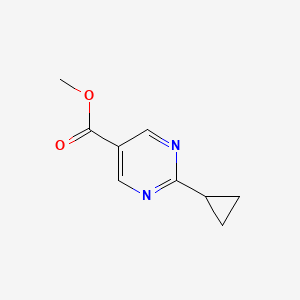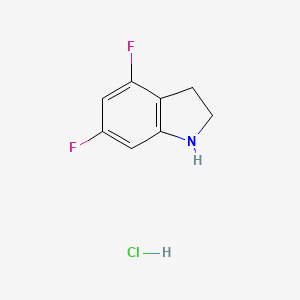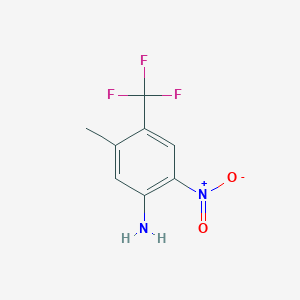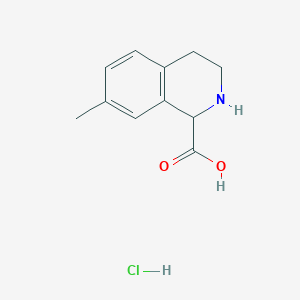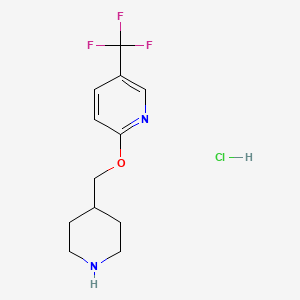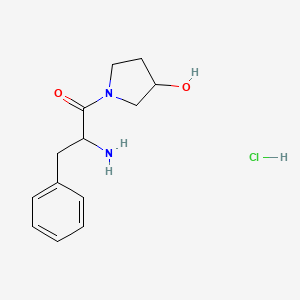![molecular formula C12H12ClF3N2S B1465083 Dihydrochlorid von (2-{2-[4-(Trifluormethyl)phenyl]-1,3-thiazol-4-yl}ethyl)amin CAS No. 1332531-22-2](/img/structure/B1465083.png)
Dihydrochlorid von (2-{2-[4-(Trifluormethyl)phenyl]-1,3-thiazol-4-yl}ethyl)amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-ylamine . It contains a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring. The thiazole ring is then linked to an ethylamine group .
Synthesis Analysis
The synthesis of such compounds often involves the use of trifluoromethylpyridine (TFMP) and its intermediates . The synthetic methods for introducing TFMP groups within other molecules generally involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine or the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group, a phenyl ring, a thiazole ring, and an ethylamine group . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Entwicklung
Die Trifluormethylgruppe in dieser Verbindung ist ein häufiger Pharmakophor in vielen von der FDA zugelassenen Medikamenten . Ihre Anwesenheit kann die biologische Aktivität und metabolische Stabilität von Arzneimitteln deutlich verbessern. Diese Verbindung mit ihrer einzigartigen Struktur könnte als Vorläufer bei der Synthese neuartiger Wirkstoffkandidaten dienen, insbesondere für die Behandlung neurologischer Erkrankungen, bei denen Aminfunktionsgruppen oft für die Aktivität entscheidend sind.
Pflanzenschutzforschung
Verbindungen mit einer Trifluormethylgruppe wurden aufgrund ihrer einzigartigen physikalisch-chemischen Eigenschaften in der Entwicklung von Pflanzenschutzmitteln weit verbreitet eingesetzt . Diese Verbindung könnte hinsichtlich ihres Potenzials als Zwischenprodukt bei der Synthese neuer Pestizide oder Herbizide untersucht werden und so zu effektiveren Strategien zum Pflanzenschutz beitragen.
Safety and Hazards
Zukünftige Richtungen
The demand for trifluoromethylpyridine (TFMP) derivatives, which this compound is a part of, has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the study and development of such compounds are expected to continue in the future.
Wirkmechanismus
Target of Action
Similar compounds have been found to act like a peroxisome proliferator-activated receptor agonist .
Biochemical Pathways
Similar compounds have been found to play an important role in the regulation of central inflammation .
Result of Action
Similar compounds have been found to control the brain inflammation process .
Biochemische Analyse
Molecular Mechanism
At the molecular level, (2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)amine dihydrochloride exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their activity. This compound may also interact with transcription factors, influencing gene expression. The presence of the trifluoromethyl group enhances its binding affinity to certain targets, making it a potent modulator of biochemical pathways .
Dosage Effects in Animal Models
The effects of (2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)amine dihydrochloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, it can induce adverse effects, including toxicity and disruption of normal cellular functions. Understanding the dosage-response relationship is essential for determining the therapeutic window and safety margins of this compound .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)amine dihydrochloride involves the reaction of 2-bromoethylamine hydrobromide with 2-(4-trifluoromethylphenyl)-1,3-thiazole-4-carbaldehyde, followed by reduction of the resulting imine with sodium borohydride and subsequent quaternization with hydrochloric acid.", "Starting Materials": [ "2-bromoethylamine hydrobromide", "2-(4-trifluoromethylphenyl)-1,3-thiazole-4-carbaldehyde", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2-(4-trifluoromethylphenyl)-1,3-thiazole-4-carbaldehyde (1.0 equiv) in dry ethanol and add 2-bromoethylamine hydrobromide (1.2 equiv) and triethylamine (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Remove the solvent under reduced pressure and dissolve the resulting crude product in dichloromethane. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude imine.", "Step 3: Dissolve the crude imine in dry methanol and add sodium borohydride (1.2 equiv) slowly with stirring. After completion of the reaction, quench the reaction mixture with water and extract with dichloromethane. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.", "Step 4: Dissolve the crude amine in hydrochloric acid in methanol and stir at room temperature for 24 hours. Concentrate the reaction mixture under reduced pressure and precipitate the product with diethyl ether. Recrystallize the product from methanol to obtain (2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)amine dihydrochloride." ] } | |
CAS-Nummer |
1332531-22-2 |
Molekularformel |
C12H12ClF3N2S |
Molekulargewicht |
308.75 g/mol |
IUPAC-Name |
2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C12H11F3N2S.ClH/c13-12(14,15)9-3-1-8(2-4-9)11-17-10(5-6-16)7-18-11;/h1-4,7H,5-6,16H2;1H |
InChI-Schlüssel |
JYELKPUCOKPHMO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CCN)C(F)(F)F.Cl.Cl |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CCN)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


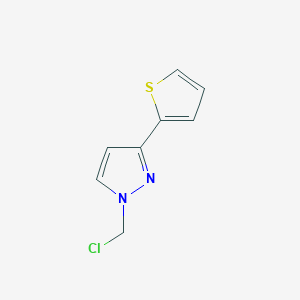
![N-[1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B1465002.png)
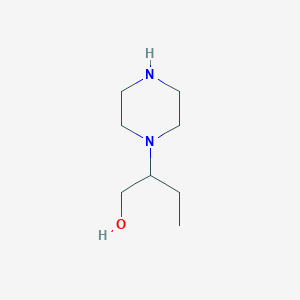
![2-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1465008.png)
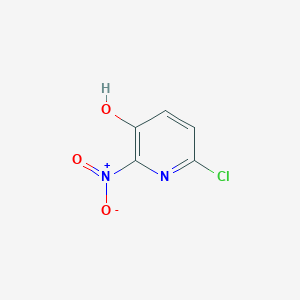
![3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1465011.png)
